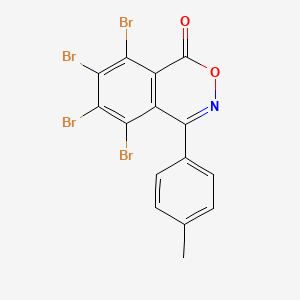
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: is a chemical compound known for its unique structure and properties It belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one typically involves the bromination of a precursor compound followed by cyclization. One common method includes the following steps:
Bromination: The precursor compound, such as 4-(4-methylphenyl)-2,3-dihydro-1H-2,3-benzoxazin-1-one, is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions.
Cyclization: The brominated intermediate is then cyclized by heating it in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. This step leads to the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of new functional groups. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of partially or fully debrominated derivatives.
Oxidation: Formation of compounds with new functional groups such as hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising activity against various pathogens and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to develop derivatives with enhanced pharmacological properties for use in drug development.
Industry: Utilized in the development of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other industrial applications.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazinone ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: can be compared with other similar compounds, such as:
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-2,3-benzoxazin-1-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-(4-Methylphenyl)-2,3-dihydro-1H-2,3-benzoxazin-1-one:
Benzoxazinones with different substituents: Variations in substituents can significantly impact the compound’s reactivity, biological activity, and industrial applications.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
143880-33-5 |
|---|---|
Molekularformel |
C15H7Br4NO2 |
Molekulargewicht |
552.8 g/mol |
IUPAC-Name |
5,6,7,8-tetrabromo-4-(4-methylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C15H7Br4NO2/c1-6-2-4-7(5-3-6)14-8-9(15(21)22-20-14)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI-Schlüssel |
YRURWPLQILUZEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C3=C2C(=C(C(=C3Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


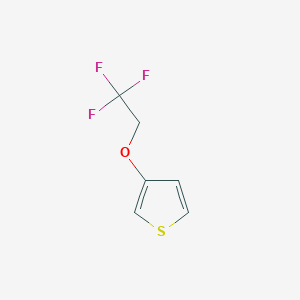
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
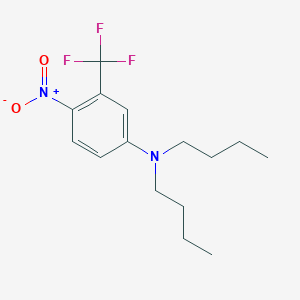
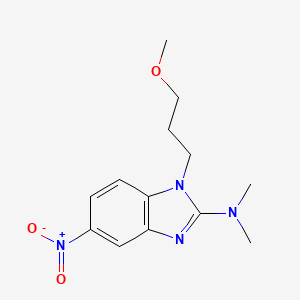
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
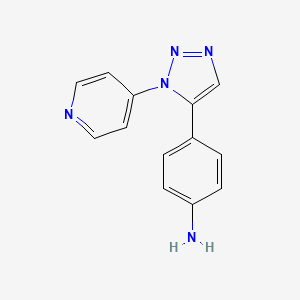
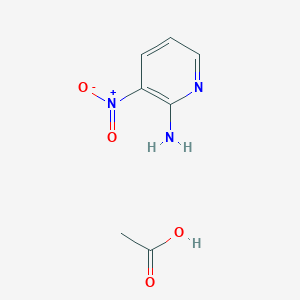
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)

![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
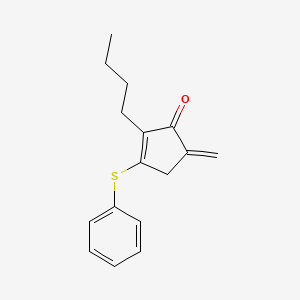
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
